

Comprehensive Guide to *trans*-4-(Boc-amino)-3-methoxypiperidine

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Compound of Interest

Compound Name: *trans*-4-(Boc-amino)-3-methoxypiperidine

CAS No.: 1033748-33-2

Cat. No.: B1397097

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Executive Summary

***trans*-4-(Boc-amino)-3-methoxypiperidine** (CAS: 1033748-33-2) is a disubstituted piperidine scaffold widely employed in modern drug discovery.^[1] Characterized by a vicinal amino-ether motif, this building block offers a unique combination of steric constraint and polar functionality. It serves as a bioisostere for 3,4-disubstituted carbocycles, introducing hydrogen-bond accepting capabilities via the methoxy group while maintaining a specific vector orientation for the C4-amine. Its primary utility lies in the synthesis of Janus Kinase (JAK) inhibitors, PROTAC linkers, and GPCR antagonists where stereochemical precision is paramount.

Structural Analysis & Physicochemical Properties

Core Identity

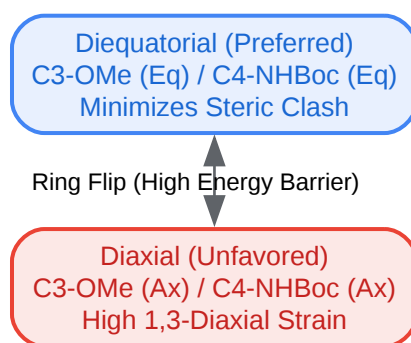
Property	Detail
Chemical Name	trans-4-(tert-Butoxycarbonylamino)-3-methoxypiperidine
CAS Number	1033748-33-2
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₃
Molecular Weight	230.31 g/mol
Stereochemistry	trans-relative (racemic or enantiopure depending on grade)
Physical State	White to off-white solid
pKa (Piperidine NH)	~10.8 (Predicted)

Stereochemical & Conformational Dynamics

The "trans" designation refers to the relative orientation of the C3-methoxy and C4-carbamate substituents. In a piperidine chair conformation, the trans-1,2-disubstitution pattern typically favors the diequatorial orientation to minimize 1,3-diaxial interactions, although this equilibrium can be influenced by solvent polarity and N-substitution.

- **Diequatorial Conformer (Preferred):** Both the C3-OMe and C4-NHBoc groups occupy equatorial positions. This is the thermodynamic product and provides a linear, extended topology.
- **Diaxial Conformer:** Less stable due to significant steric clash (A-value penalty), but may be accessible in transition states or constrained binding pockets.

The presence of the C3-methoxy group introduces an anomeric-like effect (though weaker than in pyrans) and a dipole moment that can influence the basicity of the piperidine nitrogen.



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Figure 1: Conformational equilibrium of the trans-isomer. The diequatorial form is thermodynamically dominant.

Synthetic Pathways[3][4][5]

The synthesis of **trans-4-(Boc-amino)-3-methoxypiperidine** requires strict diastereocontrol. The most robust route involves the reductive amination of a 3-methoxy-4-piperidone precursor, followed by resolution or chromatographic separation.

Primary Synthetic Route: Reductive Amination

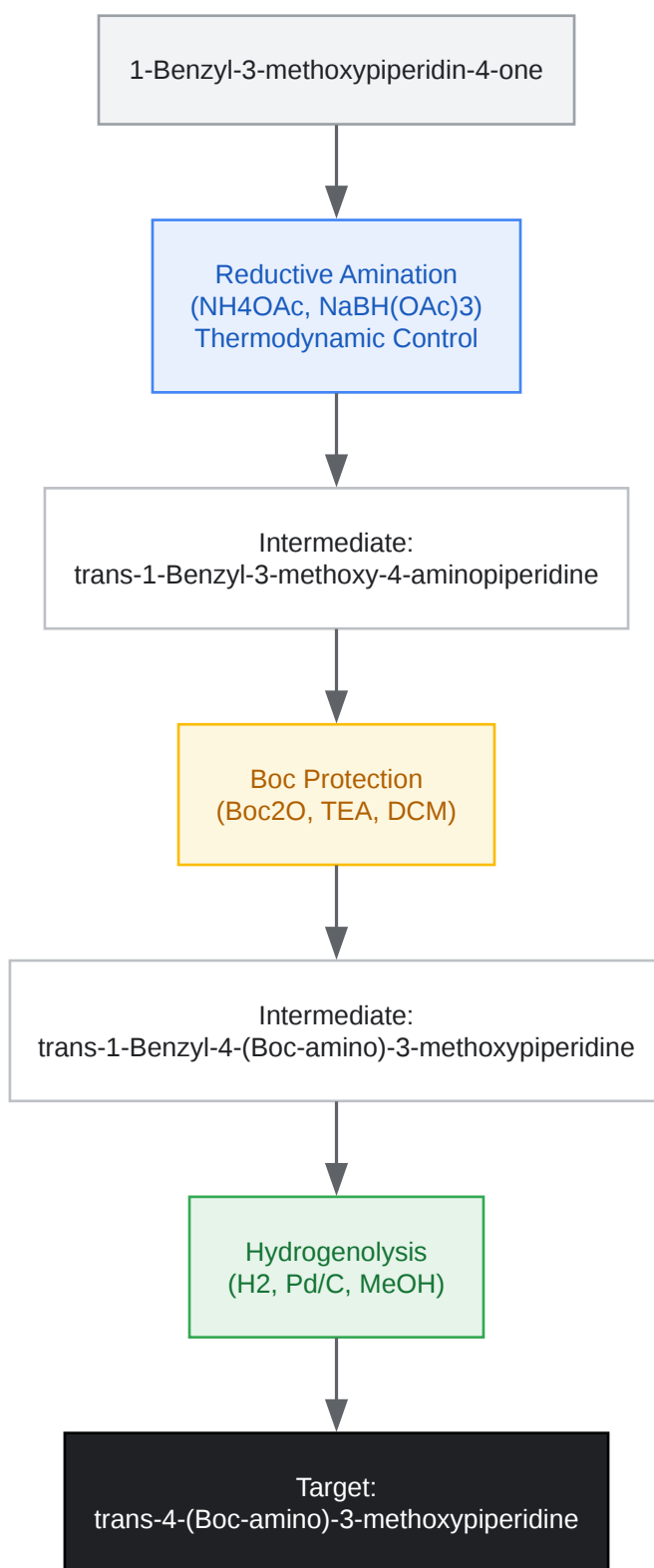
This protocol ensures the formation of the thermodynamic trans product.

- Starting Material: 1-Benzyl-3-methoxypiperidin-4-one.
- Reductive Amination: Reaction with ammonium acetate and sodium triacetoxyborohydride (STAB). The hydride attack typically occurs from the axial face, favoring the equatorial amine.
- Boc Protection: The resulting secondary amine is protected with Boc anhydride.
- Debonylation: Hydrogenolysis ($H_2/Pd-C$) removes the benzyl group to yield the free piperidine.

Alternative Route: Epoxide Opening

For high enantiopurity, opening a chiral epoxide is preferred.

- Precursor: N-Boc-3,4-epoxypiperidine (chiral).
- Nucleophilic Attack: Opening with methanol (under Lewis acid catalysis) or methoxide. Note: This often yields the regioisomer mixture and requires careful optimization to get 3-OMe-4-OH, which then requires nitrogen inversion (Mitsunobu) to get the amine. Therefore, the ketone route is often preferred for the amino-ether motif.



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Figure 2: Step-wise synthetic workflow for the production of the target scaffold from a benzyl-protected ketone.

Medicinal Chemistry Applications

Kinase Inhibition (JAK/TYK2)

The 3,4-disubstituted piperidine ring is a privileged scaffold in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs).

- Role: The piperidine nitrogen often binds to the ATP-binding pocket or solvent-front regions.
- Methoxy Effect: The C3-methoxy group acts as a polar rim binder. Unlike a hydrophobic methyl group, the methoxy oxygen can accept hydrogen bonds from backbone amides (e.g., hinge region residues), potentially improving selectivity profiles between JAK isoforms.

GPCR Ligands

In G-Protein Coupled Receptor (GPCR) drug design, particularly for chemokine receptors (CCR5, CCR2) and aminergic receptors:

- The trans-stereochemistry rigidly orients the pharmacophores (amine and methoxy) to match specific receptor sub-pockets.
- The Boc group serves as a temporary mask; upon deprotection, the primary amine can be functionalized with urea or amide linkers to extend into deep hydrophobic pockets.

Bioisosterism

This scaffold is considered a polar bioisostere of trans-3-ethyl-4-aminopiperidine or trans-3-fluoro-4-aminopiperidine. The methoxy group lowers the logP (lipophilicity) compared to alkyl analogs, improving solubility and metabolic stability (blocking metabolic oxidation at the C3 position).

Experimental Protocol: Deprotection & Handling

For researchers utilizing this building block, the removal of the Boc group is the most common next step.

Standard Operating Procedure (Boc-Deprotection):

- Dissolution: Dissolve 1.0 eq of **trans-4-(Boc-amino)-3-methoxypiperidine** in DCM (5 mL/mmol).
- Acid Addition: Add TFA (trifluoroacetic acid) dropwise at 0°C (ratio 1:4 v/v TFA:DCM).
- Reaction: Stir at room temperature for 1-2 hours. Monitor by LC-MS (Disappearance of m/z 231 peak; appearance of m/z 131 for the diamine).
- Workup: Volatiles must be removed under vacuum. Critical: The resulting product is a bis-TFA salt. For free base isolation, use basic resin (e.g., PL-HCO₃ MP) or extraction with DCM/sat. NaHCO₃.

Storage & Stability:

- Hygroscopicity: The free base is hygroscopic. Store under nitrogen/argon at -20°C.
- Stability: Stable in solid form for >1 year. Avoid prolonged exposure to strong acids unless deprotection is intended.

References

- Sigma-Aldrich.**trans-4-(Boc-amino)-3-methoxypiperidine** Product Specification. [Link](#)
- ChemicalBook.**trans-4-(Boc-amino)-3-methoxypiperidine** Properties and Safety. [Link](#)
- National Institutes of Health (NIH).Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. J Med Chem. 2021.[2][3] [Link](#)
- ResearchGate.Conformational Analysis of Fluorinated and Alkoxylated Piperidines. [Link](#)
- PubChem.tert-butyl (trans-3-methoxypiperidin-4-yl)carbamate Compound Summary. [Link](#)

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Sources

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